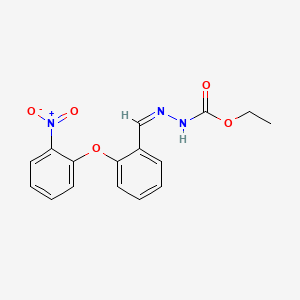
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate is a complex organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a nitrophenoxy group and a benzylidene hydrazinecarboxylate moiety
Preparation Methods
The synthesis of Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate typically involves the reaction of 2-nitrophenol with benzaldehyde in the presence of hydrazinecarboxylate. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzylidene hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(2-{2-nitrophenoxy}benzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate: This compound has a hydroxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
Ethyl 2-(2-nitrobenzylidene)hydrazinecarboxylate: Similar in structure but lacks the phenoxy group, leading to different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
ethyl N-[(Z)-[2-(2-nitrophenoxy)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C16H15N3O5/c1-2-23-16(20)18-17-11-12-7-3-5-9-14(12)24-15-10-6-4-8-13(15)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11- |
InChI Key |
HBKATTQEXVKNPH-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















